3-フルオロピペリジン

概要

説明

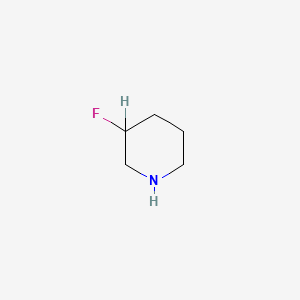

3-Fluoropiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

科学的研究の応用

3-Fluoropiperidine has a wide range of applications in scientific research, including:

作用機序

Target of Action

Fluorinated compounds, including 3-fluoropiperidine, are often used in drug discovery efforts due to their unique properties .

Mode of Action

It is known that the conformational preferences of fluorinated piperidine derivatives can be attributed to charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion . These interactions can influence how 3-Fluoropiperidine interacts with its targets.

Biochemical Pathways

The introduction of fluorine atoms into molecules is known to significantly change their polarity, solubility, reactivity, and metabolic stability . These changes could potentially affect various biochemical pathways.

Pharmacokinetics

The introduction of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties . For example, the high carbon-fluorine bond energy increases metabolic stability , and the electronic effects of fluorine allow for modification of critical properties such as the pKa . A fine-tuning of polarity and lipophilicity can increase solubility and membrane permeability, which may in turn increase the likelihood of success in clinical trials .

Result of Action

The impact of fluorine substitution on the relative orientation of a carbon-fluorine bond when incorporated into aliphatic carbocyclic and acyclic systems allows for the design of highly polar compounds . For aliphatic, heterocyclic systems, these effects can lead to more rigid structures, which enable the stabilization of well-defined conformations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoropiperidine. For instance, solvation and solvent polarity play a major role in the conformational behavior of fluorinated compounds . Understanding these factors can help in the design of conformationally rigid molecular scaffolds, expanding the current molecular design toolbox .

生化学分析

Biochemical Properties

3-Fluoropiperidine plays a crucial role in various biochemical reactions due to its unique structural features. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interaction with biomolecules. 3-Fluoropiperidine interacts with several enzymes, proteins, and other biomolecules, including cytochrome P450 enzymes, which are involved in its metabolism. The compound’s interactions with these enzymes can lead to the formation of reactive intermediates, affecting various biochemical pathways .

Cellular Effects

3-Fluoropiperidine exerts significant effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Fluoropiperidine can alter the activity of G-protein-coupled receptors (GPCRs), leading to changes in downstream signaling cascades. Additionally, the compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of 3-Fluoropiperidine involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, 3-Fluoropiperidine can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, the fluorine atom’s presence can enhance the compound’s binding affinity to target proteins, leading to more potent biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoropiperidine can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 3-Fluoropiperidine may degrade into various metabolites, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of 3-Fluoropiperidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of 3-Fluoropiperidine can cause toxic effects, including liver and kidney damage, due to the formation of reactive metabolites. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

3-Fluoropiperidine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidation, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The presence of the fluorine atom can influence the compound’s metabolic stability and the rate of these reactions .

Transport and Distribution

Within cells and tissues, 3-Fluoropiperidine is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. For example, 3-Fluoropiperidine can be transported across cell membranes by organic cation transporters (OCTs). Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 3-Fluoropiperidine is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Fluoropiperidine can localize to the mitochondria, where it affects mitochondrial function and energy production. Additionally, the compound’s interactions with proteins and enzymes can influence its activity and function within different subcellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the catalytic dearomatization-hydrogenation sequence, where fluoropyridine precursors undergo a series of reactions to yield fluorinated piperidines . Another method involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination .

Industrial Production Methods: Industrial production of 3-Fluoropiperidine often employs large-scale fluorination techniques using fluorinating agents such as tetra-n-butylammonium fluoride (TBAF) or hydrogen fluoride (HF). These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

化学反応の分析

Types of Reactions: 3-Fluoropiperidine undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

Addition Reactions: The nitrogen atom in the piperidine ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions include various fluorinated piperidine derivatives, which can be further functionalized for specific applications .

類似化合物との比較

3-Fluoropyridine: Another fluorinated heterocycle with similar electronic properties but different reactivity due to the aromatic nature of pyridine.

4-Fluoropiperidine: A positional isomer with the fluorine atom at the fourth position, exhibiting different conformational preferences and reactivity.

2-Fluoropiperidine: Another positional isomer with distinct chemical behavior due to the fluorine atom’s position.

Uniqueness of 3-Fluoropiperidine: 3-Fluoropiperidine is unique due to its specific conformational preferences and the impact of the fluorine atom on its chemical properties. The axial orientation of the fluorine atom in the six-membered ring enhances its stability and reactivity, making it a valuable compound for various applications .

生物活性

3-Fluoropiperidine, a fluorinated derivative of piperidine, has garnered significant attention in medicinal chemistry due to its unique biological properties and potential applications in drug discovery. This article explores the compound's biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

3-Fluoropiperidine is characterized by the presence of a fluorine atom at the third position of the piperidine ring. This modification influences its physicochemical properties, including lipophilicity, metabolic stability, and protein-ligand interactions. The incorporation of fluorine can enhance the compound's bioavailability and efficacy in various biological contexts .

Research indicates that 3-fluoropiperidine exhibits notable biological activities, particularly as a ligand in various receptor systems. The presence of fluorine alters the electronic properties of the molecule, which can enhance binding affinity to target proteins. For instance, studies have shown that fluorinated piperidines can act as inhibitors for specific enzymes involved in metabolic pathways, such as hexokinase II (HKII) in cancer cells .

Case Studies

- Inhibition of Hexokinase II : A study demonstrated that fluorinated derivatives of 2-deoxyglucose (including 3-fluoropiperidine analogs) effectively inhibited HKII, a key enzyme in glycolysis. The fluorinated compounds showed improved stability and uptake compared to their non-fluorinated counterparts, suggesting their potential for targeted cancer therapies .

- Anticancer Activity : Another investigation focused on the cytotoxic effects of 3-fluoropiperidine derivatives on glioblastoma multiforme (GBM) cells. The results indicated that these compounds exhibited significant cytotoxicity under hypoxic conditions, highlighting their potential for treating aggressive tumors .

- Neuropharmacological Effects : Research has also explored the neuropharmacological properties of 3-fluoropiperidine derivatives. These compounds have been evaluated for their effects on neurotransmitter systems and may play a role in developing treatments for neurological disorders.

Synthesis Methods

The synthesis of 3-fluoropiperidine involves several strategies, including:

- Palladium-Catalyzed Reactions : Recent advancements have utilized palladium-catalyzed methodologies to achieve high yields of fluorinated piperidines from readily available precursors. These methods allow for precise control over stereochemistry and functional group incorporation .

- Fluorination Techniques : Techniques such as deoxyfluorination have been employed to introduce fluorine into piperidine derivatives selectively. These approaches have led to the development of various 3-fluoropiperidine analogs with diverse biological activities .

Data Summary

The following table summarizes key findings related to the biological activity of 3-fluoropiperidine:

| Study | Biological Activity | Key Findings |

|---|---|---|

| Inhibition of HKII | Enzyme inhibition | Enhanced cytotoxicity in GBM cells |

| Anticancer Activity | Cytotoxic effects on cancer cells | Significant activity under hypoxic conditions |

| Neuropharmacological Effects | Interaction with neurotransmitter receptors | Potential for treating neurological disorders |

特性

IUPAC Name |

3-fluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKQZLBLVRAJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922100 | |

| Record name | 3-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-75-5 | |

| Record name | 3-Fluoropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of 3-Fluoropiperidine?

A1: The molecular formula of 3-Fluoropiperidine is C5H10FN, and its molecular weight is 103.1 g/mol.

Q2: How does the fluorine atom in 3-Fluoropiperidine impact its conformation?

A: Research has shown that the fluorine atom in protonated and N-methylated 3-Fluoropiperidine salts consistently prefers an axial orientation within the six-membered ring, regardless of the solvent. [] This preference is attributed to a strong charge-dipole interaction between the fluorine and the positively charged nitrogen, termed the "CF...HN charge-dipole orienting effect." [] This effect is so pronounced that it even influences the molecular orientation in the crystal lattice of the solid-state compounds. []

Q3: What are some established synthetic routes to access 3-Fluoropiperidines?

A3: Several synthetic approaches have been explored for 3-Fluoropiperidines:

- Fluorination of Piperidine Precursors: One method involves fluorinating readily available piperidine precursors, such as 3-chloropropyl-2-cyanoacetate using N-fluorodibenzenesulfonimide (NFSI). [] This strategy allows for the introduction of various substituents at different positions on the piperidine ring.

- [1,2]-Phospha-Brook Rearrangement: A recent study showcased the use of [, ]-phospha-Brook rearrangement for the formal fluorinative ring opening of 2-benzoylpyrrolidines, ultimately leading to 2-Aryl-3-fluoropiperidines. [, ] This methodology offers a novel approach to accessing specific substitution patterns on the 3-Fluoropiperidine scaffold.

- Asymmetric Allylic Alkylation: An enantioselective palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters has been developed, utilizing the Trost family of chiral ligands. [] This method provides access to enantioenriched 3-Fluoropiperidine intermediates, valuable for synthesizing bioactive compounds.

Q4: How can 3-Fluoropiperidines be utilized in medicinal chemistry?

A4: 3-Fluoropiperidines have proven valuable as building blocks for developing various pharmaceutical agents:

- MET Kinase Inhibitors: A recent study investigated N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A), a potent and selective MET kinase inhibitor incorporating a 3-Fluoropiperidine moiety. [] Preclinical studies showed promising pharmacokinetic properties and antitumor activity in MET-amplified tumor models. []

- Indirect AMPK Activators: Research has focused on optimizing the pharmacokinetic properties of pyridine diamide-based indirect AMPK activators containing 3-Fluoropiperidine units. [] Strategic modifications around the piperidine ring, particularly at the 3-position, significantly improved the compound's clearance and safety profile while maintaining on-target potency. []

- NR2B NMDA Receptor Antagonists: 1,4-Disubstituted 3-[18F]fluoropiperidines have been explored as potential radiotracers for positron emission tomography (PET) imaging of the NR2B NMDA receptor. [, ] While initial attempts using this scaffold did not yield suitable in vivo properties for brain imaging, the research highlighted the potential of 3-[18F]fluoropiperidines as building blocks for PET radiotracer development. []

Q5: How do structural modifications of the 3-Fluoropiperidine scaffold impact biological activity?

A: Structure-activity relationship (SAR) studies have revealed that even subtle changes to the 3-Fluoropiperidine core can significantly impact its biological activity. For example, in a series of pyridine diamide AMPK activators, introducing a fluorine atom at the 3-position of the piperidine ring improved rat clearance and reduced hERG inhibition, enhancing the compound's safety profile. [] Similarly, the nature of the substituents at the 1- and 4- positions of 3-[18F]fluoropiperidines dramatically influences radiochemical yields during radiofluorination reactions, impacting their potential as PET radiotracers. []

Q6: How can the physicochemical properties of 3-Fluoropiperidine derivatives be fine-tuned for drug development?

A6: Several strategies can be employed to optimize the drug-like properties of 3-Fluoropiperidine derivatives:

- Modulating Basicity: The basicity of the piperidine nitrogen can be adjusted by introducing electron-withdrawing or electron-donating groups. This modulation can influence properties such as pKa, lipophilicity, and ultimately, the compound's pharmacokinetic profile. []

- Stereochemistry: As observed in the synthesis of 3-Fluoropiperidines from prolinols, controlling stereochemistry at the 3-position can be crucial for achieving desired biological activity. [, ] Employing stereoselective synthetic methods allows for the preparation of single enantiomers or diastereomers, which can exhibit distinct pharmacological profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。